

Spectroscopic comparison of 2-(Azetidin-1-yl)-5-bromopyrimidine and its precursors

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Compound of Interest

Compound Name:	2-(Azetidin-1-yl)-5-bromopyrimidine
Cat. No.:	B113087

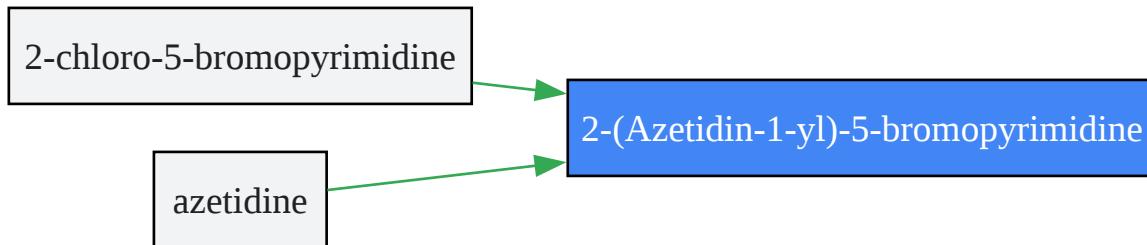
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Spectroscopic Comparison: 2-(Azetidin-1-yl)-5-bromopyrimidine and its Precursors

A detailed spectroscopic analysis of **2-(azetidin-1-yl)-5-bromopyrimidine** and its synthetic precursors, 2-chloro-5-bromopyrimidine and azetidine, provides valuable insights into the structural changes occurring during the synthesis. This guide offers a comparative overview of their key spectroscopic features, supported by experimental data, to aid researchers in compound characterization and reaction monitoring.

Synthetic Pathway

The synthesis of **2-(azetidin-1-yl)-5-bromopyrimidine** is achieved through a nucleophilic aromatic substitution reaction. The secondary amine of the azetidine ring displaces the chlorine atom on the 2-position of the 5-bromopyrimidine ring.



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Caption: Synthetic route to **2-(Azetidin-1-yl)-5-bromopyrimidine**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-(azetidin-1-yl)-5-bromopyrimidine** and its precursors.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2-(Azetidin-1-yl)-5-bromopyrimidine	-8.4	s	2H	Pyrimidine H-4, H-6
~4.0	t	4H		Azetidine CH_2 (adjacent to N)
~2.4	p	2H		Azetidine CH_2 (C-3)
2-chloro-5-bromopyrimidine	8.85[1]	s	2H	Pyrimidine H-4, H-6
Azetidine	3.63[2]	t	4H	CH_2
2.33[2]	p	2H		CH_2
2.08[2]	s (broad)	1H		NH

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Assignment
2-(Azetidin-1-yl)-5-bromopyrimidine	~162	Pyrimidine C-2
	~160	Pyrimidine C-4, C-6
	~108	Pyrimidine C-5
	~52	Azetidine C-2, C-4
	~18	Azetidine C-3
2-chloro-5-bromopyrimidine	160.9	Pyrimidine C-2
	158.4	Pyrimidine C-4, C-6
	118.5	Pyrimidine C-5
Azetidine	46.5 ^[3]	C-2, C-4
	18.5 ^[3]	C-3

Table 3: IR Spectroscopic Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group
2-(Azetidin-1-yl)-5-bromopyrimidine	~2950-2850	C-H stretch (aliphatic)
	~1550-1450	C=C and C=N stretch (aromatic)
	~1200-1100	C-N stretch
	~700-600	C-Br stretch
2-chloro-5-bromopyrimidine	~3080	C-H stretch (aromatic)
	~1550, 1480, 1400	C=C and C=N stretch (aromatic)
	~830	C-Cl stretch
	~680	C-Br stretch
Azetidine	~3300 (broad)	N-H stretch
	~2950-2850	C-H stretch (aliphatic)
	~1150	C-N stretch

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-(Azetidin-1-yl)-5-bromopyrimidine	213/215 [M] ⁺	Predicted: 184/186, 157/159, 134
2-chloro-5-bromopyrimidine	192/194/196 [M] ⁺ [4]	163/165, 114/116, 87
Azetidine	57 [M] ⁺ [5] [6]	42, 28

Experimental Protocols

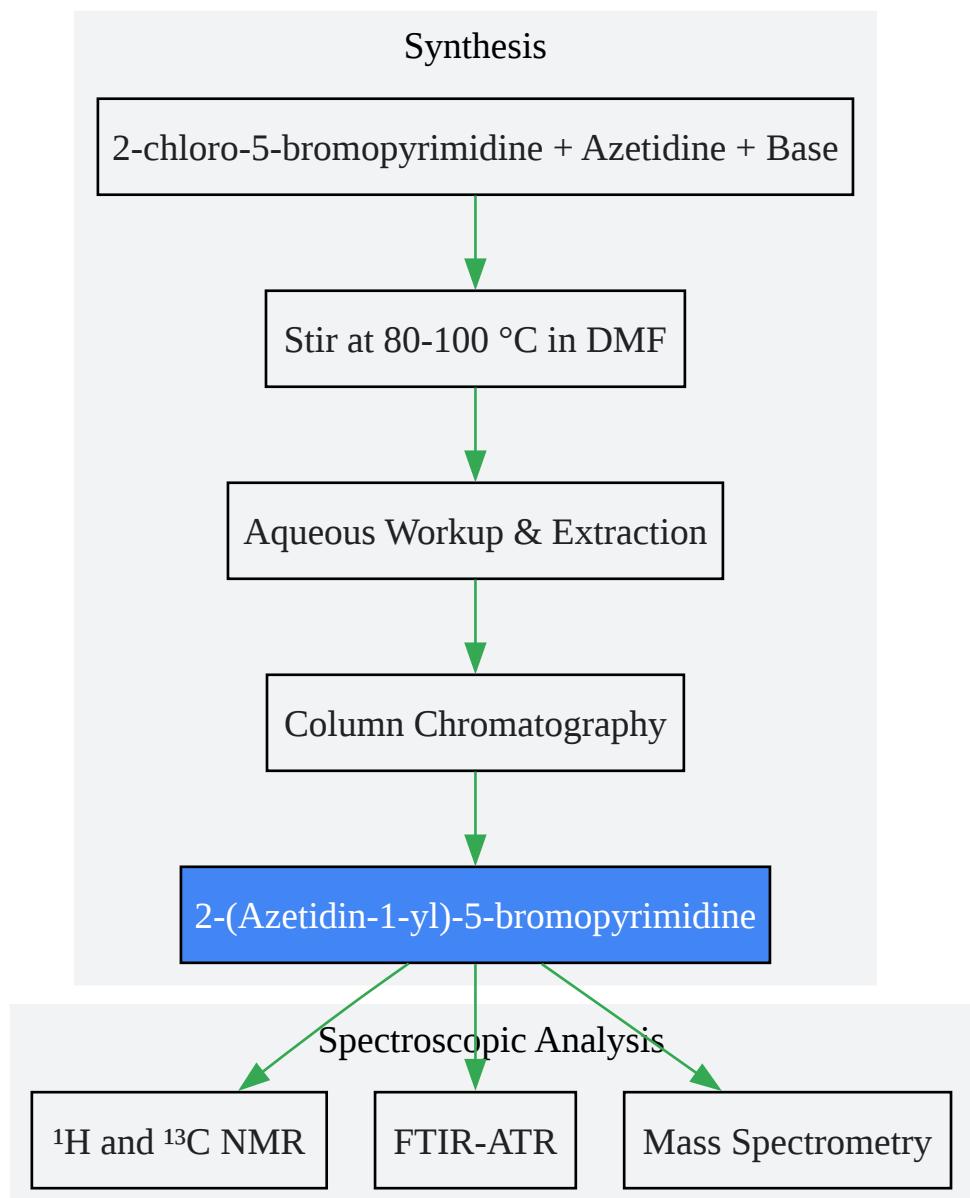
Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine

A solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is prepared. To this solution, azetidine (1.2 eq) and a non-nucleophilic base, such as triethylamine (1.5 eq), are added. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **2-(azetidin-1-yl)-5-bromopyrimidine**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm^{-1} .
- **Mass Spectrometry:** Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as mass-to-charge ratio (m/z).

Visualization of Experimental Workflow



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Caption: Workflow for the synthesis and spectroscopic characterization.

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